GT1c Ganglioside sugar GT1c Ganglioside sugar
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212635
InChI:
SMILES:
Molecular Formula: C26H45NO21
Molecular Weight:

GT1c Ganglioside sugar

CAS No.:

Cat. No.: VC0212635

Molecular Formula: C26H45NO21

Molecular Weight:

* For research use only. Not for human or veterinary use.

GT1c Ganglioside sugar -

Specification

Molecular Formula C26H45NO21

Introduction

Chemical Structure and Classification

Structural Components

The GT1c Ganglioside structure comprises two primary components:

  • A glycosphingolipid core consisting of:

    • Ceramide: A fatty acid linked to a sphingosine backbone

    • Oligosaccharide chain: Typically containing glucose, galactose, and N-acetylgalactosamine

  • Three sialic acid residues (N-acetylneuraminic acid, NANA) attached to the oligosaccharide chain

Different variants of GT1c Ganglioside exist, distinguished primarily by their ceramide composition:

  • GT1c (d18:1/26:1(17Z)): Contains sphingosine (d18:1) and hexacos-17-enoic acid (26:1(17Z))

  • GT1c (d18:0/26:0): Features sphinganine (d18:0) and hexacosanoic acid (26:0)

  • GT1c (d18:1/23:0): Composed of sphingosine (d18:1) and tricosanoic acid (23:0)

Taxonomic Classification

Within established lipid taxonomy, GT1c Ganglioside is classified as follows:

  • Kingdom: Organic compounds

  • Super Class: Lipids and lipid-like molecules

  • Class: Sphingolipids

  • Sub Class: Glycosphingolipids

  • Direct Parent: Gangliosides

Molecular Properties

The molecular characteristics of GT1c Ganglioside variants are summarized in the table below:

VariantMolecular FormulaAverage Molecular Weight (g/mol)Monoisotopic Molecular Weight (g/mol)
GT1c (d18:1/26:1(17Z))C₁₀₄H₁₈₀N₄O₄₇2238.54062237.181789014
GT1c (d18:1/23:0)C₁₀₁H₁₇₆N₄O₄₇2198.47672197.150488886

These compounds exhibit extremely weak basic (essentially neutral) properties based on their pKa values .

Biochemical Properties

Physical and Chemical Characteristics

GT1c Ganglioside possesses several notable biochemical properties:

GT1c carries a net-negative charge at physiological pH (7.0) due to its sialic acid residues, giving it anionic character . This negative charge influences its interactions with other biomolecules and cellular structures, particularly positively charged proteins and peptides.

The molecule displays amphipathic behavior, with the hydrophilic oligosaccharide chain containing sialic acid residues forming the head group, while the hydrophobic ceramide portion anchors into the cell membrane lipid bilayer . This dual nature is essential for its proper localization and function within cell membranes.

Biosynthesis and Metabolism

Gangliosides, including GT1c, are synthesized in the Golgi apparatus through sequential enzymatic reactions involving various glycosyltransferases and sialyltransferases . The biosynthetic pathway begins with ceramide formation, followed by the sequential addition of sugar residues and sialic acids in a highly regulated process.

Deficiencies in lysosomal enzymes responsible for ganglioside degradation can lead to severe lysosomal storage diseases, including:

  • Tay-Sachs disease

  • Sandhoff disease

  • GM1 gangliosidosis

These disorders are characterized by abnormal accumulation of gangliosides in cells, particularly neurons, resulting in progressive neurological dysfunction.

Biological Functions

Membrane Organization and Signaling

GT1c Ganglioside serves critical functions in cellular membranes:

  • It contributes to the organization of membrane microdomains (lipid rafts)

  • It modulates cell signal transduction pathways

  • It mediates cell-cell recognition and adhesion processes

The ability of GT1c to concentrate in lipid rafts enables it to influence the spatial organization and activity of membrane receptors and signaling molecules, thereby regulating cellular responses to external stimuli .

Immunological Significance

Recent research has highlighted the importance of gangliosides, including GT1c, in immunological processes . Their immunomodulatory functions include:

  • Participation in immune cell activation and regulation

  • Involvement in antigen presentation processes

  • Modulation of inflammatory responses

These immunological roles make gangliosides relevant to both normal immune function and pathological conditions involving immune dysregulation.

Medical Significance

Neurodegenerative Disorders

Natural and semisynthetic gangliosides are being investigated as potential therapeutics for neurodegenerative disorders . Their neuroprotective properties and involvement in neuronal development and maintenance make them promising candidates for treating conditions characterized by neuronal loss or dysfunction.

Cancer Biology

Gangliosides have been implicated in various aspects of cancer biology, including brain cancers . Altered ganglioside expression patterns have been observed in multiple malignancies, suggesting potential roles in:

  • Tumor growth and progression mechanisms

  • Metastatic processes

  • Immune evasion strategies

Advanced mass spectrometry techniques have been employed to analyze ganglioside expression in human brain cancers, providing insights into their potential as diagnostic biomarkers or therapeutic targets .

Infectious Disease Interactions

The carbohydrate portions of certain gangliosides serve as attachment sites for bacterial toxins. For instance, the carbohydrate portion of ganglioside GM1 is the binding site for cholera toxin secreted by Vibrio cholerae . These interactions are crucial in the pathogenesis of various toxin-mediated infectious diseases.

Analytical Methods for GT1c Ganglioside Detection

Mass Spectrometry Approaches

Mass spectrometry (MS) has emerged as a powerful analytical tool for ganglioside analysis, including GT1c variants . MS techniques enable:

  • Detailed structural characterization of ganglioside variants

  • Quantitative determination of ganglioside levels in biological samples

  • Comprehensive profiling of ganglioside expression patterns in health and disease states

Recent advances in MS methodologies have significantly enhanced sensitivity and specificity for ganglioside detection in complex biological matrices, particularly brain tissue samples .

Chromatographic Techniques

Chromatographic methods, often coupled with MS detection, are routinely employed for ganglioside analysis:

  • High-performance liquid chromatography (HPLC)

  • Thin-layer chromatography (TLC)

  • Gas chromatography (GC)

These separation techniques allow for the isolation and identification of different ganglioside species based on their physicochemical properties, enabling detailed characterization of complex ganglioside mixtures in biological samples.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator